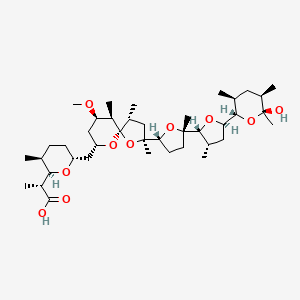
WAY-100135 (dihidrocloruro)
Descripción general
Descripción
“(S)-WAY 100135 dihydrochloride” is a selective and potent SR-1B antagonist . It is also known by its chemical name "N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl) -2-phenylpropanamide dihydrochloride" .
Molecular Structure Analysis
The molecular formula of “(S)-WAY 100135 dihydrochloride” is C24H35Cl2N3O2 . The molecular weight is 468.47 g/mol . The InChIKey, a unique identifier for chemical substances, is VJGZNBYDSDEOED-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“(S)-WAY 100135 dihydrochloride” is a solid compound with a molecular weight of 468.47 g/mol . It has a high purity, usually ≥99% as determined by HPLC .
Aplicaciones Científicas De Investigación
Investigación en Neurociencia
El dihidrocloruro de WAY-100135 se utiliza principalmente en neurociencia como un antagonista selectivo del receptor 5-HT1A . Ha sido fundamental para estudiar el papel de la serotonina en diversos procesos neuronales, incluida la regulación del estado de ánimo, la ansiedad y la depresión. Por ejemplo, se ha utilizado para investigar los efectos neuromoduladores de la adenosina sobre la liberación de serotonina en los núcleos del rafe dorsal .
Estudios Farmacológicos
En farmacología, el dihidrocloruro de WAY-100135 sirve como una herramienta para explorar el potencial terapéutico de la modulación del receptor 5-HT1A. Se ha utilizado para evaluar las propiedades antipsicóticas de los antagonistas del receptor 5-HT1A y su potencial para atenuar los efectos psicomiméticos inducidos por otros compuestos .
Investigación Bioquímica
Los bioquímicos utilizan el dihidrocloruro de WAY-100135 para estudiar la afinidad de unión y la selectividad del receptor de los ligandos serotoninérgicos. Su alta selectividad para el receptor 5-HT1A sobre otros receptores como 5-HT1B, 1C, 2, α1, α2 y D2 lo convierte en un compuesto valioso para la caracterización del receptor y los estudios de transducción de señales .
Biología Molecular
En biología molecular, el dihidrocloruro de WAY-100135 se utiliza para diseccionar las vías moleculares influenciadas por la actividad del receptor 5-HT1A. Los investigadores lo han empleado para comprender el papel del receptor en la expresión genética, la síntesis de proteínas y el impacto en diversas funciones celulares .
Ensayos Clínicos
Aunque el dihidrocloruro de WAY-100135 no se ha utilizado ampliamente en ensayos clínicos debido a su estado como químico de investigación, ha proporcionado información sobre el desarrollo de nuevos agentes terapéuticos. Su papel en la modulación de los receptores de serotonina ofrece una base para el diseño de fármacos con perfiles de eficacia y seguridad mejorados .
Experimentos de Psicología
En psicología, el dihidrocloruro de WAY-100135 se ha utilizado para explorar los efectos cognitivos del antagonismo del receptor de la serotonina 1A. Los estudios han examinado su impacto en comportamientos como el aprendizaje, la memoria y la respuesta al estrés, proporcionando una comprensión más profunda de las implicaciones psicológicas de la modulación serotoninérgica .
Mecanismo De Acción
Target of Action
WAY-100135 (dihydrochloride) is a serotonergic drug of the phenylpiperazine family . The primary target of this compound is the 5-HT 1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
WAY-100135 (dihydrochloride) acts as a potent antagonist of the 5-HT 1A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, WAY-100135 (dihydrochloride) binds to the 5-HT 1A receptor, blocking the action of serotonin and thereby reducing the activity of the serotonin system .
Biochemical Pathways
The action of WAY-100135 (dihydrochloride) on the 5-HT 1A receptor affects the serotonin system, which is involved in numerous biochemical pathways. These pathways influence various physiological processes, including mood regulation, cognition, learning, and memory . By acting as an antagonist of the 5-HT 1A receptor, WAY-100135 (dihydrochloride) can modulate these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of WAY-100135 (dihydrochloride)'s action are primarily related to its antagonistic effect on the 5-HT 1A receptor. By blocking this receptor, WAY-100135 (dihydrochloride) reduces the activity of the serotonin system . This can lead to changes in mood, cognition, learning, and memory, among other effects .
Action Environment
The action, efficacy, and stability of WAY-100135 (dihydrochloride) can be influenced by various environmental factors. These may include the presence of other substances that can interact with the 5-HT 1A receptor, the pH of the environment, and the temperature
Propiedades
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564209 | |
| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149055-79-8, 149007-54-5 | |
| Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-WAY 100135 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-WAY 100135 dihydrochloride affect the adenosine-mediated modulation of serotonin release in the dorsal raphe nuclei?
A1: Research shows that transient adenosine application significantly reduces electrically evoked serotonin release in mouse brain slices. [] This effect is not directly mediated by adenosine receptors, as demonstrated in studies using A1 and A3 receptor knockout mice. [] Interestingly, perfusion with (S)-WAY 100135 dihydrochloride, a selective 5-HT1A autoreceptor antagonist, completely abolished the inhibitory effect of transient adenosine on serotonin release. [] This suggests that adenosine's transient modulation of serotonin release in the dorsal raphe nuclei is primarily regulated by 5-HT1A autoreceptors and not directly through adenosine receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)



![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)


![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)
![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)
